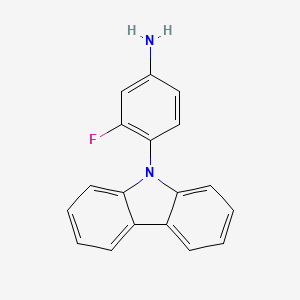

4-(9H-Carbazol-9-yl)-3-fluoroaniline

Description

Properties

IUPAC Name |

4-carbazol-9-yl-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2/c19-15-11-12(20)9-10-18(15)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQZFFICMVRQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(9H-Carbazol-9-yl)-3-fluoroaniline is a compound belonging to the carbazole family, known for its diverse biological activities. Carbazole derivatives have garnered attention due to their potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound, supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of carbazole with fluorinated aniline derivatives. The compound exhibits a unique structure that contributes to its biological properties. The presence of the carbazole moiety is essential for its biological activity, as it plays a crucial role in electron donation and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that carbazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against HepG2, HeLa, and MCF7 cancer cell lines. Specifically, one study reported that certain synthesized carbazole derivatives exhibited IC50 values ranging from 6.44 µM to 10.09 µM against these cell lines, indicating strong anticancer potential compared to the standard drug 5-Fluorouracil (5-FU) .

Antioxidant Activity

The antioxidant properties of carbazole derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress. In vitro assays have shown that compounds containing the carbazole structure can effectively donate electrons or hydrogen atoms to neutralize free radicals, with IC50 values reported as low as 1.05 µM for some derivatives . This antioxidant activity is crucial in preventing cellular damage associated with various diseases, including cancer.

Antimicrobial Activity

Carbazole derivatives have also been evaluated for their antimicrobial properties. Studies have indicated that these compounds exhibit significant antibacterial and antifungal activities against a range of pathogens. For example, certain N-substituted carbazoles demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable or superior to standard antibiotics .

Case Study 1: Anticancer Evaluation

A series of synthesized carbazole derivatives were assessed for their antiproliferative effects on HeLa cells. Among these compounds, one derivative showed an IC50 value of 7.59 µM, demonstrating potent anticancer activity. The study concluded that modifications at the N-position of the carbazole significantly influence biological activity .

Case Study 2: Antioxidant Mechanism

Research has focused on the mechanism by which carbazole derivatives exert their antioxidant effects. One study highlighted that these compounds could reduce oxidative stress in neuronal cells exposed to glutamate-induced injury, showcasing their neuroprotective capabilities . The antioxidative mechanism was attributed to a GSH-independent pathway.

Comparative Data Table

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

4-(9H-Carbazol-9-yl)-3-fluoroaniline is utilized in the development of OLEDs due to its excellent electroluminescent properties. The compound's ability to facilitate efficient charge transport and light emission makes it a suitable candidate for use in display technologies and solid-state lighting applications. Its incorporation into OLED structures has been shown to enhance device performance significantly, leading to brighter and more energy-efficient displays.

Organic Photovoltaics (OPVs)

In the field of photovoltaics, this compound serves as an important material for organic solar cells. Its unique electronic properties allow for effective light absorption and charge separation, which are critical for the efficiency of solar energy conversion. Research indicates that devices incorporating carbazole derivatives exhibit improved power conversion efficiencies compared to those using traditional materials .

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that this compound and its derivatives possess notable anticancer properties. Studies have reported that certain carbazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including HepG2, HeLa, and MCF7, with IC50 values indicating potent activity . The mechanism of action often involves the inhibition of key cellular pathways associated with cancer proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Several studies have highlighted the effectiveness of carbazole derivatives against a range of bacterial strains, suggesting that modifications to the carbazole structure can enhance their antimicrobial activity. This makes them promising candidates for developing new antimicrobial agents .

Material Science

Polymer Chemistry

this compound is used as a monomer in the synthesis of polyimides, particularly those with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices improves their solubility and water uptake rates, making them suitable for applications in humidity sensors and other advanced materials .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Carbazole derivatives vary significantly based on substituent type and position. Key structural analogues include:

Electronic and Optoelectronic Properties

Carbazole derivatives are valued for their tunable HOMO/LUMO levels. For example:

- HOMO/LUMO Modulation : The fluorine substituent in 4-(9H-Carbazol-9-yl)-3-fluoroaniline likely reduces HOMO energy compared to CNZ10, similar to how pyridine-phosphine oxide hosts in achieve low HOMO/LUMO gaps. This is critical for aligning energy levels with adjacent layers in OLEDs .

- Charge Transport : Triphenylamine-substituted carbazoles (e.g., HTMs in ) exhibit high hole mobility due to extended conjugation. The 3-fluoroaniline variant may balance electron transport with hole injection, depending on device architecture .

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

A highly effective method for synthesizing this compound involves Buchwald-Hartwig amination, where a halogenated fluorobenzene derivative is coupled with 2-chloroaniline under palladium catalysis.

-

- Base: Sodium tert-butoxide (NaOtBu), 24.00 g (250 mmol)

- Catalyst: Palladium acetate (Pd(OAc)2), 560 mg (2.5 mmol)

- Ligand: [HPtBu3][BF4], 1.02 g (3.5 mmol)

- Solvent: Toluene, 200 mL

- Substrates: 2-chloroaniline (6.40 g, 50 mmol) and 4-bromofluorobenzene (8.75 g, 50 mmol)

- Temperature: 110 °C

- Time: 4 hours under nitrogen atmosphere

Process:

The base, ligand, and catalyst are stirred in toluene to disperse. Then, 2-chloroaniline and 4-bromofluorobenzene are added. The mixture is refluxed at 110 °C for 4 hours under nitrogen. The reaction progress is monitored by thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (20:1) as the eluent.Workup:

After completion, the mixture is cooled, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.Purification:

The crude product is purified by column chromatography using petroleum ether as the eluent, yielding the desired product as a light-yellow liquid with a 93% yield.

| Parameter | Data |

|---|---|

| Molecular formula | C12H10FNCl |

| HRMS (ESI) | Calculated: 222.0486 [M+H]+; Found: 222.0533 |

| 1H NMR (600 MHz, DMSO-d6) | δ 7.64 (s, 1H), 7.40 (dd, J=8.0, 1.4 Hz, 1H), 7.17 (td, J=7.7, 7.2, 1.5 Hz, 1H), 7.15–7.08 (m, 5H), 6.86 (ddd, J=8.8, 6.3, 1.6 Hz, 1H) |

| 13C NMR (151 MHz, DMSO-d6) | δ 157.62 (d, J=237.3 Hz), 141.33, 139.45 (d, J=2.2 Hz), 130.43, 128.27, 122.63, 121.54, 121.37 (d, J=7.8 Hz), 117.85, 116.12 (d, J=22.3 Hz) |

This method is robust and scalable, providing a high yield of the target compound with excellent regioselectivity for the 3-fluoro substitution on the aniline ring.

Alternative Synthetic Routes and Intermediates

Other synthetic routes involve multi-step transformations starting from carbazole derivatives functionalized at the 9-position, followed by fluorination and amination steps.

For example, epoxide intermediates such as 3-fluoro-9-(oxiran-2-ylmethyl)-9H-carbazole can be prepared by treating carbazole derivatives with epichlorohydrin in the presence of potassium hydroxide (KOH) in DMF at low temperature, followed by room temperature stirring.

Subsequent reactions with amines or anilines under basic conditions yield the desired carbazole-aniline derivatives.

These intermediates can be purified by column chromatography using petroleum ether/ethyl acetate mixtures with varying ratios (80:1 to 20:1) to optimize separation.

Notes on Reaction Conditions

All reactions are performed under inert atmosphere (nitrogen) to prevent oxidation and side reactions.

Anhydrous solvents and reagents are used to avoid hydrolysis or unwanted side reactions.

Reaction progress is monitored by TLC, and purification is typically achieved by silica gel column chromatography.

Yields range from moderate to high (60–93%), depending on the step and purification efficiency.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Buchwald-Hartwig Amination | Pd(OAc)2, NaOtBu, [HPtBu3][BF4], toluene, 110 °C, 4 h | 93 | Coupling 2-chloroaniline with 4-bromofluorobenzene |

| 2 | Epoxide formation | Carbazole derivative, KOH, epichlorohydrin, DMF, 0 °C to RT, 3 h | 60 | Intermediate for further functionalization |

| 3 | Nucleophilic substitution | Epoxide intermediate, amine, KOH, acetone, RT overnight | Variable | Formation of substituted carbazole derivatives |

Research Findings and Analysis

The palladium-catalyzed amination is the most direct and efficient method for synthesizing this compound, providing high selectivity and yield.

The use of bulky phosphine ligands such as [HPtBu3][BF4] enhances the catalytic efficiency and selectivity.

Fluorine substitution at the 3-position of the aniline ring is well-tolerated under these conditions, allowing for the synthesis of fluorinated carbazole-aniline derivatives with potential biological activity.

The synthetic methods described have been validated in recent medicinal chemistry research focusing on DNMT1 inhibitors, confirming the reproducibility and scalability of the procedures.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-(9H-Carbazol-9-yl)-3-fluoroaniline, and how can reaction conditions be optimized?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the carbazole moiety to fluorinated aniline derivatives. Optimize solvent systems (e.g., toluene/ethanol mixtures), catalyst loading (e.g., Pd(PPh₃)₄), and temperature (80–110°C) to enhance yield. Post-synthesis purification via column chromatography and recrystallization ensures purity. Confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for characterizing the purity and electronic properties of this compound?

- Methodology : Combine spectroscopic methods (UV-Vis, fluorescence spectroscopy) to determine absorption/emission profiles. Electrochemical studies (cyclic voltammetry) estimate HOMO/LUMO levels. Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Purity is verified using HPLC with a C18 column and acetonitrile/water gradients .

Q. How can X-ray crystallography resolve the molecular structure of carbazole derivatives like this compound?

- Methodology : Crystallize the compound via slow evaporation in dichloromethane/hexane. Use SHELXL for structure refinement, applying full-matrix least-squares on . Validate geometry with ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., π-π stacking). Report crystallographic data (CCDC entry) with R-factors < 5% .

Advanced Research Questions

Q. How do substituent effects (e.g., alkyl chains, fluorination) influence the solid-state photophysics of this compound derivatives?

- Methodology : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl vs. hexyl). Compare solid-state emission spectra (PLQY measurements) and X-ray diffraction (XRD) patterns to correlate packing modes with redshift/blueshift trends. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. For fluorinated analogs, HiKE-IMS analyzes isomerization dynamics by monitoring mobility shifts at EDR/N fields of 40–90 Td .

Q. What experimental and computational approaches resolve contradictions in reported triplet energy () values for carbazole-based TADF emitters?

- Methodology : Combine low-temperature (77 K) phosphorescence measurements with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to estimate . Validate using transient absorption spectroscopy to detect delayed fluorescence. Cross-reference with device data (e.g., OLED external quantum efficiency) to reconcile discrepancies. For this compound, compare with structurally similar TADF compounds like CAPI and CCAPI .

Q. How can single-layer OLED architectures leverage the charge-transport properties of this compound derivatives?

- Methodology : Integrate the compound as a host or dopant in emissive layers. Use solution-processed techniques (inkjet printing) with orthogonal solvents to prevent layer intermixing. Characterize device performance via current density-voltage-luminance (JVL) curves and electroluminescence (EL) spectra. Compare efficiency roll-off and operational stability with multilayer devices. Reference TADF systems like 9,10-bis[4-(9H-carbazol-9-yl)-2,6-dimethylphenyl]-9,10-diboraanthracene for benchmarking .

Q. What strategies mitigate aggregation-caused quenching (ACQ) in carbazole-fluoroaniline hybrids for deep-blue emission?

- Methodology : Introduce steric hindrance via bulky substituents (e.g., tert-butyl groups) on the carbazole core. Evaluate aggregation behavior using dynamic light scattering (DLS) and atomic force microscopy (AFM). Optimize doping concentrations (1–5 wt%) in polymer matrices (e.g., PVK) to balance emission intensity and color purity. Compare with bicarbazole derivatives (e.g., 3a-b) exhibiting alkyl chain-dependent solid-state emission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.